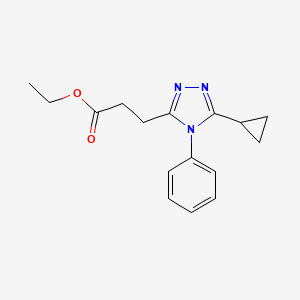

Ethyl 3-(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoate

Description

Properties

IUPAC Name |

ethyl 3-(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-2-21-15(20)11-10-14-17-18-16(12-8-9-12)19(14)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTPDNPFXBDOPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=NN=C(N1C2=CC=CC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoate typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazonoyl halides with carbodiimides or amidoguanidines.

Introduction of the Cyclopropyl and Phenyl Groups: The cyclopropyl and phenyl groups can be introduced via substitution reactions using suitable reagents and catalysts.

Esterification: The final step involves the esterification of the triazole derivative with ethyl propanoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 3-(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoate has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential antimicrobial, antifungal, and anticancer activities.

Biological Studies: It can be employed in the study of enzyme inhibition, receptor binding, and other biological processes.

Materials Science: The compound can be used in the development of new materials with specific properties such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The cyclopropyl and phenyl groups may enhance binding affinity and specificity, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,2,4-triazole derivatives. Below is a comparative analysis with structurally related molecules:

Key Observations :

- Electrophilic Reactivity : The phenyl group at position 4 stabilizes the triazole ring via resonance, a feature absent in thiophene-containing analogues (e.g., compound 7b ).

- Biological Relevance : Unlike thioether-linked derivatives (e.g., ), the ethyl ester in the target compound may reduce cytotoxicity by avoiding reactive thiol intermediates .

Pharmacological and Functional Comparisons

- Mitofusin Agonism : The cyclopropyl-triazole core in the target compound shares structural motifs with mitofusin agonists (e.g., TAMRA derivatives), which restore mitochondrial DNA (mtDNA) content . However, its ester group may limit membrane permeability compared to carboxamide-containing analogues .

- Enzyme Inhibition: Unlike methyl 3-((5-amino-1H-1,2,4-triazol-3-yl)thio)propanoate (a mTOR inhibitor ), the target compound lacks a thioether group critical for chelating transition metals in enzyme active sites.

Biological Activity

Ethyl 3-(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C16H19N3O2

- SMILES Notation : CCOC(=O)C1=NN=C(N1C2=CC=CC=C2)C(C)C(=O)O

This compound features a triazole ring which is known for its diverse biological activities, including antifungal and anticancer properties.

Enzyme Interaction

This compound has been shown to interact with various enzymes. It inhibits specific metabolic enzymes that are crucial in cellular pathways. For example, studies indicate that it can inhibit enzymes involved in the synthesis of nucleic acids and proteins, leading to altered cellular metabolism and growth inhibition in cancer cell lines .

Cellular Effects

The compound influences several cellular processes:

- Cell Proliferation : It has demonstrated antiproliferative effects against various cancer cell lines. In vitro studies reveal that it can induce apoptosis in tumor cells by modulating signaling pathways associated with cell survival and death.

- Gene Expression : this compound affects the expression of genes related to the cell cycle and apoptosis. This modulation suggests a mechanism where the compound can potentially be used to enhance the efficacy of existing cancer therapies .

Molecular Mechanisms

The biological activity of this compound can be attributed to several molecular mechanisms:

- Inhibition of Enzyme Activity : The compound binds to the active sites of target enzymes, preventing substrate access and thus inhibiting their activity. This is particularly relevant in pathways involved in nucleotide synthesis.

- Modulation of Signaling Pathways : this compound alters key signaling pathways such as MAPK and PI3K/Akt pathways that are critical for cell survival and proliferation .

Case Studies

Several studies have explored the biological activity of this compound:

Q & A

Q. Advanced Research Focus

- DFT calculations : Gaussian09 to model triazole ring aromaticity and substituent effects on electronic density .

- Degradation modeling : Accelerated stability studies (40°C/75% RH for 4 weeks) paired with QSPR models .

- pKa prediction : Use MarvinSuite to estimate ionization states affecting solubility .

How can crystallographic data enhance understanding of this compound’s solid-state behavior?

Basic Research Focus

Single-crystal X-ray diffraction reveals:

- Conformational preferences : Dihedral angles between triazole and phenyl groups .

- Packing interactions : Hydrogen bonding or π-π stacking influencing solubility .

Q. Example Data :

| Parameter | Observed Value |

|---|---|

| Crystallographic system | Monoclinic |

| Space group | P2/c |

| Unit cell dimensions | a=8.21 Å, b=12.34 Å |

What safety protocols are critical for handling this compound?

Q. Basic Research Focus

- PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

How can researchers address low yields in large-scale synthesis?

Q. Advanced Research Focus

- Continuous-flow systems : Improve heat/mass transfer and reduce reaction time .

- Catalyst recycling : Immobilize copper catalysts on silica gel to minimize waste .

- In-line analytics : PAT tools (e.g., ReactIR) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.